molecular formula C9H11Cl2N B1357801 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 68755-29-3

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1357801
CAS No.: 68755-29-3
M. Wt: 204.09 g/mol
InChI Key: YYLDPTIPXZCUCP-UHFFFAOYSA-N
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Description

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is a solid at room temperature and is known for its applications in various fields of scientific research . This compound is part of the indene family, which is characterized by a fused ring structure consisting of a benzene ring and a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-1-one with appropriate reagents. One common method involves the use of thiophene-2-carbaldehyde in the presence of ethanol and potassium hydroxide as a base . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining the purity and yield of the product through controlled reaction parameters and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various halogenated derivatives of the original compound.

Scientific Research Applications

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the chloro group can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDPTIPXZCUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605301
Record name 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-29-3
Record name 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction mixture was prepared in a 250 ml. round bottom flask equipped with magnetic stirrer and drying tube containing the following ingredients: 32.5 g. of ammonium acetate, 2.67 g. of sodium cyanoborohydride (NaBH3CN), 70 ml. of tetrahydrofurane (THF), 60 ml. of methanol and 7 g. of 4-chloro-1-indanone. The reaction mixture was stirred at room temperature for about 48 hours. Thin-layer chromatography indicated only a trace of starting ketone remaining. The reaction mixture was cooled to below about 15° C. and acidified to pH = 2 with 12N aqueous hydrochloric acid. Volatile constituents were removed by evaporation in vacuo. The residue was taken up in water and the aqueous mixture extracted three times with ether. The ether extracts were discarded. The aqueous phase was then made basic with 5N aqueous sodium hydroxide and 4-chloro-1-aminoindane, formed in the above reaction, being insoluble in the alkaline layer separated and was extracted into ether. The ether layer was separated and the alkaline layer extracted twice more with ether. The ether extracts were combined, washed with saturated aqueous sodium chloride, and then dried. Evaporation of the ether in vacuo yielded 1.377 g. of an oily residue comprising 4-chloro-1-aminoindane. The hydrochloride salt was prepared by dissolving the residue in ether and passing gaseous hydrogenchloride through the ether solution. The resulting solid hydrochloride salt was separated by filtration. Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture yielded 4-chloro-1-aminoindane hydrochloride melting above 250° C. (total yield = 641 mg.)
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